Forminitrazole
Overview
Description
Forminitrazole is a compound that was studied as an antiprotozoal and antitrichomonal agent . The current use of this compound is not widely available . Its systematic name is N-(5-Nitro-1,3-thiazol-2-yl)formamide .
Molecular Structure Analysis
Forminitrazole has a molecular formula of C4H3N3O3S and a molecular weight of 173.15 . The ChemSpider ID for Forminitrazole is 189899 . The structure of Forminitrazole includes 14 bonds in total, with 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 Thiazole .
Scientific Research Applications
1. Viability and Metabolic Activity Assessment
Forminitrazole, through its derivative formazan, is instrumental in assessing cell viability and general metabolism. This is particularly valuable in experimental pathology, where the ability to reduce tetrazolium salts, a precursor to formazan, is a marker of living cells. Dallner's (1960) work in "Nature" highlighted this application in ascites tumor cells, demonstrating the formation of formazan during cell degeneration (Dallner, 1960). Additionally, Stockert et al. (2018) discussed the use of tetrazolium salts and formazan in cell biology, emphasizing their role in viability assays and fluorescence imaging (Stockert et al., 2018).
2. Environmental and Waste Treatment Studies
Forminitrazole derivatives are also relevant in environmental research. Rosal et al. (2010) conducted a study on urban wastewater, where they identified various pollutants including N-formyl derivatives. Their work highlights the importance of such compounds in environmental monitoring and waste treatment processes (Rosal et al., 2010).
3. Exploration in Pharmacology and Drug Design
In pharmacology, forminitrazole and its derivatives offer insights into drug design and development. Tay et al. (2019) reviewed the anticancer potentials of formononetin, discussing how it influences various signaling pathways in cancer treatment (Tay et al., 2019). Similarly, Ali et al. (2022) explored the phase transformation of triclabendazole under different pressures and temperatures, demonstrating the relevance of forminitrazole derivatives in understanding drug stability and behavior (Ali et al., 2022).
4. Cell Growth and Chemosensitivity Assays
The role of forminitrazole-related compounds in assessing cell growth and chemosensitivity is another significant application. Twentyman & Luscombe (1987) examined the use of a tetrazolium-based colorimetric assay for these purposes, highlighting the method's potential in various cellular studies (Twentyman & Luscombe, 1987).
Safety And Hazards
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLJCVGAFRZOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198169 | |
Record name | Forminitrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Forminitrazole | |
CAS RN |
500-08-3 | |
Record name | Forminitrazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forminitrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Forminitrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMINITRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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